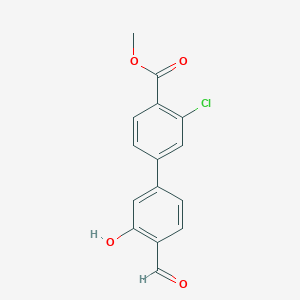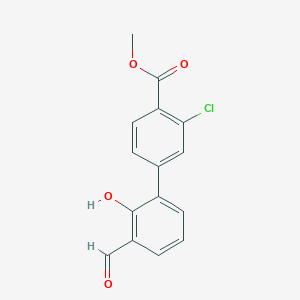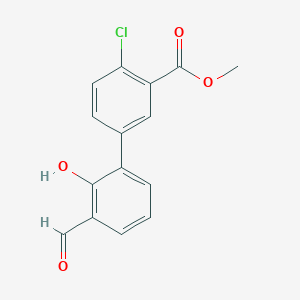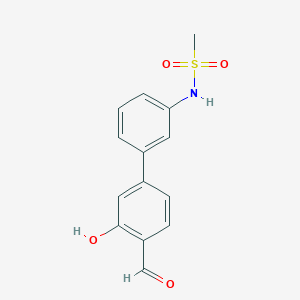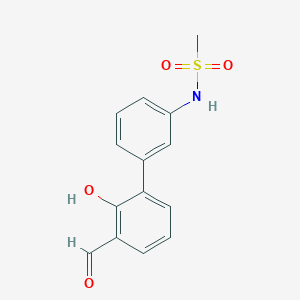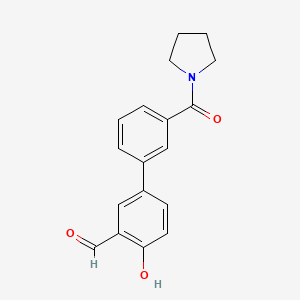
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% (2F6PPCP95) is a phenolic compound with a wide range of applications in the fields of chemistry and biochemistry due to its unique properties. It is a derivative of the phenol group and is synthesized from the reaction of a pyrrolidinylcarbonylphenyl group and a formyl group. This compound has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries.
Mécanisme D'action
The mechanism of action of 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is not fully understood. However, it is believed that the compound binds to certain receptors in the body, which in turn triggers certain biochemical and physiological responses. This binding is thought to be mediated by hydrogen bonding between the pyrrolidinylcarbonylphenyl group and the formyl group.
Biochemical and Physiological Effects
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been studied extensively in recent years due to its potential applications in the pharmaceutical and medical industries. Studies have shown that this compound has a wide range of biochemical and physiological effects on the body, including the regulation of gene expression, the modulation of enzyme activity, and the modulation of cellular signaling pathways. Additionally, it has been shown to have anti-inflammatory, anti-bacterial, and anti-viral properties.
Avantages Et Limitations Des Expériences En Laboratoire
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is a relatively easy compound to synthesize in the laboratory and can be used in a wide range of experiments. It has been used in a variety of studies, including those related to drug structure-activity relationships and the mechanism of action of certain pharmaceuticals. However, it is important to note that this compound is not suitable for use in vivo due to its potential toxicity.
Orientations Futures
The potential applications of 2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% are vast, and there are numerous future directions for research and development. These include further studies into the compound’s mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. Additionally, further research into the synthesis of the compound and its potential uses in drug design and development is warranted. Finally, further investigation into the potential toxicity of the compound and its possible adverse effects is necessary in order to ensure its safe use in the laboratory and in the medical field.
Méthodes De Synthèse
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% is synthesized by reacting a pyrrolidinylcarbonylphenyl group and a formyl group in an aqueous solution. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at a temperature of around 100°C and a pressure of 1 atm. The reaction is complete in around 15 minutes.
Applications De Recherche Scientifique
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol, 95% has been widely studied in recent years due to its potential applications in the pharmaceutical and medical industries. It has been used to study the structure-activity relationships of various drugs, as well as to investigate the mechanism of action of certain pharmaceuticals. Additionally, it has been used to study the biochemical and physiological effects of drugs on the human body.
Propriétés
IUPAC Name |
2-hydroxy-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-12-15-7-4-8-16(17(15)21)13-5-3-6-14(11-13)18(22)19-9-1-2-10-19/h3-8,11-12,21H,1-2,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXVYUZNTUOYIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC=CC(=C3O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70685368 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Formyl-6-(3-pyrrolidinylcarbonylphenyl)phenol | |
CAS RN |
1262003-96-2 |
Source


|
| Record name | 2-Hydroxy-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70685368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


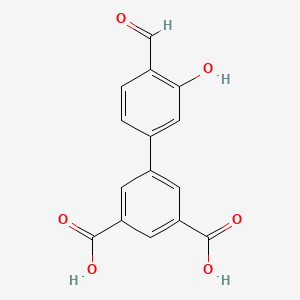
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378941.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378943.png)
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378945.png)
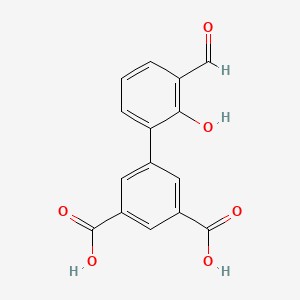
![6-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-formylphenol, 95%](/img/structure/B6378959.png)
